molecular formula C7H7F2N B1330328 3,4-Difluorobenzylamine CAS No. 72235-53-1

3,4-Difluorobenzylamine

Cat. No. B1330328
CAS RN: 72235-53-1
M. Wt: 143.13 g/mol
InChI Key: PHLZUDXEBCQHKM-UHFFFAOYSA-N
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Description

3,4-Difluorobenzylamine is a chemical compound that is not directly discussed in the provided papers. However, its structural analogs and synthesis methods for related compounds are extensively studied. For instance, the synthesis of 4-[(18)F]fluorobenzylamine as a building block for PET radiotracers is described, which shares the benzylamine core structure with 3,4-difluorobenzylamine . Similarly, the synthesis of 3,4-dim

Scientific Research Applications

Environmental Chemistry Application

  • Photo-Oxidation of Furan Derivatives: A study used O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) in the photo-oxidation of furan and its derivatives. This research, although not directly on 3,4-Difluorobenzylamine, highlights the importance of related compounds in understanding atmospheric chemistry and environmental implications (Álvarez et al., 2009).

Spectroscopic and Quantum Chemical Studies

  • Conformational Analysis of Fluorobenzylamines: A study on 4–trifluoromethylbenzylamine (TFMBA) involved conformational analysis, vibrational assignment, and quantum chemical studies. This research demonstrates the importance of fluorobenzylamines in spectroscopic and structure-activity relation studies (Arjunan et al., 2018).

Thermochemical Properties

  • Enthalpy of Formation: Research on N,N-difluorobenzylamine provided experimental data on its thermochemical properties, such as heat of combustion and enthalpy of formation. Such studies are critical for understanding the thermodynamics of chemical reactions (Pepekin et al., 1969).

Material Science

  • Hexabenzyl Hexaazaisowurtzitanes Synthesis: A study explored the reactivity of polyfluorobenzylamines, including 3,4-difluorobenzylamine, in producing hexabenzyl substituted hexaazaisowurtzitanes. This research opens up new possibilities in material science and polymer chemistry (Kerscher et al., 2006).

Analytical Chemistry

  • Capillary Electrophoresis Method Development: The stability of related compounds like 3,4-dihydroxybenzylamine was studied under various conditions to develop a capillary electrophoresis method for urinary catecholamines analysis. This indicates the role of similar compounds in developing analytical techniques (Vuorensola & Sirén, 2000).

Catalysis Research

  • Facile Synthesis of Amines: A study on dibenzylamine motifs, related to 3,4-Difluorobenzylamine, showcased their importance in the synthesis of amines using transition metal-based catalysts, highlighting the role of such compounds in the development of new catalysts (Liu et al., 2021).

Advanced Material Development

  • Organic-Inorganic Hybrid Perovskite Compounds: Research into fluorine-substituted positions on phase transition in organic-inorganic hybrid perovskite compounds, where compounds like 3,4-Difluorobenzylamine play a crucial role, shows the potential of these compounds in developing advanced materials (Rao et al., 2021).

Safety And Hazards

3,4-Difluorobenzylamine is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZUDXEBCQHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222548
Record name 3,4-Difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorobenzylamine

CAS RN

72235-53-1
Record name 3,4-Difluorobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72235-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-difluorobenzylamine
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Synthesis routes and methods

Procedure details

To THF (18 ml) was added cerium(III) chloride (2.84 g, 11.50 mmol) and the solution was purged, backfilled with nitrogen and warmed to 45° C. for 3 h. The reaction was cooled to rt and 3,4-difluorobenzonitrile (0.8 g, 5.75 mmol) was added. The solution was cooled further to −25° C. and methyl lithium/lithium bromide (1.5 M in diethyl ether, 9.59 ml, 14.38 mmol) was added slowly. The reaction was stirred at this temperature for 1 h and ammonium hydroxide solution (28% in water, 4.00 ml, 28.8 mmol) was added and the mixture was allowed to sit overnight at rt. The cerium salts were filtered off and washed with THF. The obtained THF solution was dried with MgSO4, filtered and concentrated. The product was diluted with ethyl ether and THF and HCl (4M in dioxane, 1.438 mL, 5.75 mmol) were added. The residue was concentrated, diluted with hexane and filtered affording the title compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
9.59 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.438 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.84 g
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
J Milani, NE Pridmore, AC Whitwood… - …, 2015 - ACS Publications
The effect of fluorine substituents on the regioselectivity of intramolecular reactions of mono- and difluorinated N,N-dimethylbenzylamines (1a–f) at palladium, to form palladacycles di-μ-…
Number of citations: 19 pubs.acs.org
T Kerscher, TM Klapötke, B Krumm, K Polborn… - Journal of fluorine …, 2006 - Elsevier
Polyfluorinated hexabenzyl hexaazaisowurtzitanes - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download full issue …
Number of citations: 14 www.sciencedirect.com
LTT Nguyen, XKD Hillewaere, RFA Teixeira… - Polymer …, 2015 - pubs.rsc.org
We report on a one-pot, facile approach for the encapsulation of the liquid hexamethylene diisocyanate isocyanurate trimer in polyurea microcapsules formed via the oil-in-water …
Number of citations: 47 pubs.rsc.org
R Buratto, D Mammoli, E Chiarparin… - Angewandte Chemie …, 2014 - Wiley Online Library
Ligands that have an affinity for protein targets can be screened very effectively by exploiting favorable properties of long‐lived states (LLS) in NMR spectroscopy. In this work, we …
Number of citations: 79 onlinelibrary.wiley.com
A Vulpetti, C Dalvit - ChemMedChem, 2013 - Wiley Online Library
Fragment screening performed with 19 F NMR spectroscopy is becoming increasingly popular in drug discovery projects. With this approach, libraries of fluorinated fragments are first …
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com
XZ Zhao, SJ Smith, M Métifiot, BC Johnson… - Journal of Medicinal …, 2014 - ACS Publications
Integrase (IN) inhibitors are the newest class of antiretroviral agents developed for the treatment of HIV-1 infections. Merck’s Raltegravir (RAL) (October 2007) and Gilead’s Elvitegravir (…
Number of citations: 42 pubs.acs.org
C Dalvit, A Vulpetti - Magnetic Resonance in Chemistry, 2012 - Wiley Online Library
The technical and practical aspects of 19 F NMR‐based screening against a macromolecular target are analyzed in detail. A novel method utilizing the relaxation of 19 F homonuclear …
H Göker, C Karaaslan, MO Püsküllü… - Chemical Biology & …, 2016 - Wiley Online Library
A series of novel polyhalogenated 2‐phenylbenzimidazoles have been synthesized and evaluated for in vitro antistaphylococcal activity against drug‐resistant bacterial strains (…
Number of citations: 15 onlinelibrary.wiley.com
M Dvorakova, L Langhansova, V Temml… - ACS Medicinal …, 2021 - ACS Publications
Selective cyclooxygenase-1 (COX-1) inhibition has got into the spotlight with the discovery of COX-1 upregulation in various cancers and the cardioprotective role of COX-1 in control of …
Number of citations: 14 pubs.acs.org

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